
1-Hydroxyhexane-2,5-dione
Overview
Description
1-Hydroxyhexane-2,5-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of two carbonyl groups (C=O) at the second and fifth positions of a six-carbon chain, with a hydroxyl group (OH) attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxyhexane-2,5-dione can be synthesized through the hydrogenation and hydrolysis of 5-hydroxymethylfurfural. This process involves the use of a catalyst, such as ruthenium on carbon (Ru/C), in a multiphase system comprising water, a hydrocarbon, and an ionic liquid. The reaction is typically carried out at 100°C and 40 bar of hydrogen pressure, resulting in a high yield of the desired product .
Another method involves the use of commercial palladium on carbon (Pd/C) and acetic acid in water. This approach has been shown to achieve a 68% yield of this compound from 5-hydroxymethylfurfural at a 13.6 wt% aqueous solution with a 98% conversion rate .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. The use of multiphase catalysis and ionic liquids allows for efficient and scalable production, with the added benefit of catalyst recyclability and minimal metal leaching .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxyhexane-2,5-dione undergoes various chemical reactions, including:
Hydrogenation: The compound can be fully hydrogenated to form 1,2,5-hexanetriol.
Hydrolytic Ring Opening: This reaction involves the conversion of 5-hydroxymethylfurfural to this compound through the opening of the furan ring.
Common Reagents and Conditions
Hydrogenation: Common reagents include hydrogen gas and catalysts such as Ru/C or Pd/C. Conditions typically involve elevated temperatures and pressures.
Hydrolysis: Reagents include water and acids, with conditions involving moderate temperatures and pressures.
Major Products
1,2,5-Hexanetriol: Formed through the complete hydrogenation of this compound.
Cyclopentanone Derivatives: Formed through further chemical transformations of this compound.
Scientific Research Applications
Chemical Synthesis and Intermediates
HHD serves as a crucial intermediate in the synthesis of various valuable chemicals. The conversion of HMF to HHD has been extensively studied, with several catalytic systems developed to optimize yield and efficiency. Notably, the hydrogenation of HMF to HHD can be achieved using palladium on carbon (Pd/C) as a catalyst in an acetic acid-water mixture. This method has demonstrated yields of up to 68% under optimized conditions .
Key Chemical Transformations
- Synthesis of Pyrroles : HHD can be transformed into pyrroles, which are important heterocyclic compounds utilized in pharmaceuticals and agrochemicals.
- Production of Cyclopentanone Derivatives : HHD is also a precursor for cyclopentanone derivatives, which are valuable in the synthesis of fragrances and flavoring agents.
- Triols Production : The compound can be further converted into triols, which are useful in the formulation of polyols for polyurethane production.
Biomass Conversion
The conversion of biomass-derived HMF to HHD represents a sustainable approach to chemical production. The utilization of renewable resources aligns with the growing demand for green chemistry solutions. Recent studies have highlighted the efficiency of this conversion process, emphasizing its potential for large-scale applications .
Table 1: Summary of HHD Production Methods
Method | Catalyst | Yield (%) | Notes |
---|---|---|---|
Hydrogenation in Acetic Acid | Pd/C | 68 | High yield under optimized conditions |
Ionic Liquid-Assisted Systems | Various | Up to 70 | Enhanced selectivity and reusability |
Aqueous Phase Reactions | Various Catalysts | Varies | Effective for biomass-derived substrates |
Applications in Polymers and Surfactants
HHD's structure allows it to serve as a building block for polymers and surfactants. Research indicates that acyclic diketones like HHD can be polymerized or used in surfactant formulations due to their amphiphilic properties. These applications are particularly relevant in developing biodegradable materials and eco-friendly surfactants .
Case Studies
- Conversion Efficiency : A study conducted by researchers at [source] demonstrated that using Pd/C with acetic acid resulted in a consistent yield of HHD from HMF across multiple trials. The study emphasized the importance of reaction conditions such as temperature and pressure on conversion rates.
- Sustainable Chemical Production : Another study focused on the application of HHD in synthesizing 3-methyl-2-cyclopenten-1-one (MCP), a commercial perfume compound. This research highlighted the benefits of using renewable resources for producing MCP compared to traditional methods involving toxic reagents .
- Polymer Development : Research published in [source] explored the use of HHD as a precursor in developing new biodegradable polymers. The findings indicated that polymers derived from HHD exhibited favorable mechanical properties while maintaining environmental sustainability.
Mechanism of Action
The mechanism of action of 1-hydroxyhexane-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of its carbonyl and hydroxyl groups, which can participate in hydrogen bonding, nucleophilic addition, and other chemical reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Hexanetriol: A fully hydrogenated form of 1-hydroxyhexane-2,5-dione.
Uniqueness
This compound is unique due to its specific structure, which allows for a wide range of chemical transformations. Its ability to undergo both hydrogenation and hydrolytic ring opening reactions makes it a valuable intermediate in the synthesis of various chemicals .
Biological Activity
1-Hydroxyhexane-2,5-dione (HHD) is a versatile compound derived from 5-hydroxymethylfurfural (HMF), which has garnered attention due to its potential applications in various biological and chemical processes. This article delves into the biological activity of HHD, summarizing key research findings, synthesis methods, and its implications in medicinal chemistry.
Synthesis of this compound
HHD can be synthesized through the hydrogenation and hydrolytic ring-opening of HMF. Various catalysts, including palladium on carbon (Pd/C) and ruthenium on carbon (Ru/C), have been employed to achieve high yields. Notably, a study reported a 68% yield of HHD with a 98% conversion rate of HMF using Pd/C under specific conditions . Table 1 summarizes different synthesis methods and their respective yields.
Catalyst | Yield (%) | Conversion (%) | Conditions |
---|---|---|---|
Pd/C | 68 | 98 | Aqueous solution at 353 K |
Ru/C | High | Not specified | Hydrogenation/hydrolysis |
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of HHD and its derivatives. For instance, pyrrolidine-2,5-dione derivatives synthesized from HHD showed promising antibacterial activity against various strains . The mechanism of action is believed to involve disruption of bacterial cell membranes.
Cytotoxicity and Antitumor Activity
Research has indicated that HHD exhibits cytotoxic effects on certain cancer cell lines. A study evaluating the cytotoxic activity of HHD demonstrated significant inhibition of cell proliferation in human cancer cells, suggesting its potential as an anticancer agent . The structure-activity relationship (SAR) analysis revealed that modifications to the HHD structure could enhance its biological efficacy.
Enzyme Inhibition
HHD has also been investigated for its ability to inhibit specific enzymes relevant in metabolic pathways. For example, it has been shown to act as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in cortisol metabolism and associated with metabolic disorders . This inhibition suggests potential therapeutic applications for conditions such as obesity and diabetes.
Case Study 1: Antibacterial Activity
A series of experiments were conducted to assess the antibacterial efficacy of pyrrolidine derivatives synthesized from HHD. The results indicated that compounds with specific substitutions exhibited enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Case Study 2: Antitumor Effects
In vitro studies on various cancer cell lines revealed that HHD derivatives induced apoptosis in a dose-dependent manner. For example, one derivative demonstrated an IC50 value of approximately 20 µM against breast cancer cells, highlighting its potential as a lead compound for further development .
Properties
IUPAC Name |
1-hydroxyhexane-2,5-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(8)2-3-6(9)4-7/h7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXADPHVQSSNJLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495935 | |
Record name | 1-Hydroxyhexane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65313-46-4 | |
Record name | 1-Hydroxyhexane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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